ALC-0315

siRNA delivery hepatocyte targeting gene silencing

ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)) is a synthetic, tertiary amine-containing ionizable cationic lipid with a molecular weight of 766.27 Da (C₄₈H₉₅NO₅). It is one of only three ionizable cationic lipids currently in clinically approved RNA therapeutic products, serving as the functional ionizable lipid component of the Pfizer/BioNTech BNT162b2 (Comirnaty®) SARS-CoV-2 mRNA vaccine lipid nanoparticle (LNP) formulation at a molar ratio of ALC-0315/DSPC/Cholesterol/ALC-0159 = 46.3:9.4:42.7:1.6.

Molecular Formula C48H95NO5
Molecular Weight 766.3 g/mol
CAS No. 2036272-55-4
Cat. No. B3025655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALC-0315
CAS2036272-55-4
Molecular FormulaC48H95NO5
Molecular Weight766.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO
InChIInChI=1S/C48H95NO5/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-29-39-49(41-31-32-42-50)40-30-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3
InChIKeyQGWBEETXHOVFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ALC-0315 (CAS 2036272-55-4): Ionizable Lipid for mRNA-LNP Delivery — Procurement-Relevant Profile


ALC-0315 ([(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate)) is a synthetic, tertiary amine-containing ionizable cationic lipid with a molecular weight of 766.27 Da (C₄₈H₉₅NO₅) [1]. It is one of only three ionizable cationic lipids currently in clinically approved RNA therapeutic products, serving as the functional ionizable lipid component of the Pfizer/BioNTech BNT162b2 (Comirnaty®) SARS-CoV-2 mRNA vaccine lipid nanoparticle (LNP) formulation at a molar ratio of ALC-0315/DSPC/Cholesterol/ALC-0159 = 46.3:9.4:42.7:1.6 [2]. Originally disclosed in a 2017 Acuitas Therapeutics patent application, ALC-0315 features four branched saturated alkyl tails linked via biodegradable ester bonds to a central ionizable amine headgroup, endowing it with a cone-shaped molecular geometry that facilitates endosomal membrane destabilization and cytosolic nucleic acid release [3].

Why ALC-0315 Cannot Be Casually Substituted by Other Clinically Approved Ionizable Lipids


Despite superficial structural similarity among clinically used ionizable lipids, ALC-0315, SM-102, and DLin-MC3-DMA exhibit fundamentally divergent performance characteristics that preclude simple interchange in LNP formulations. These three lipids differ in apparent pKa (ALC-0315: ~6.09–6.11 vs. SM-102: ~6.53–6.68), ester linkage topology, and tail branching architecture [1]. Critically, in vitro transfection data do not reliably predict in vivo behavior: Escalona-Rayo et al. (2023) demonstrated that while SM-102-based LNPs were superior in inducing protein expression in vitro, ALC-0315 and SM-102 LNPs yielded nearly identical in vivo protein expression in zebrafish embryos, with both significantly outperforming DLin-MC3-DMA [2]. Furthermore, the choice of ionizable lipid dictates distinct pharmacokinetic profiles, biodistribution patterns, and toxicity thresholds — ALC-0315 LNPs produce prolonged lipid exposure and preferential liver delivery, while SM-102 LNPs achieve approximately three-fold higher mRNA bioavailability after subcutaneous injection [3]. These data collectively establish that ionizable lipid selection is not a commodity decision but a formulation-critical determinant of therapeutic performance.

ALC-0315 Quantitative Differentiation Evidence: Head-to-Head Data Against SM-102, DLin-MC3-DMA, and Other Ionizable Lipids


siRNA Knockdown Potency: ALC-0315 LNPs Achieve 2- to 10-Fold Greater Target Knockdown vs. DLin-MC3-DMA LNPs at Equivalent Dose in Mice

In a direct head-to-head comparison, LNPs formulated with ALC-0315 demonstrated markedly superior siRNA-mediated target protein knockdown relative to LNPs formulated with DLin-MC3-DMA (MC3), the ionizable lipid used in the FDA-approved Onpattro® (patisiran) product. At a dose of 1 mg/kg siRNA administered intravenously in mice, ALC-0315 LNPs achieved a 2-fold greater knockdown of coagulation Factor VII (FVII) in hepatocytes and a 10-fold greater knockdown of ADAMTS13 in hepatic stellate cells compared to MC3 LNPs [1]. This potency advantage represents a quantifiable, therapeutically meaningful difference in gene silencing efficiency between two clinically approved ionizable lipid platforms.

siRNA delivery hepatocyte targeting gene silencing FVII knockdown ADAMTS13

DNA Plasmid Delivery: ALC-0315 LNPs Confer Superior In Vivo Transfection Efficiency vs. SM-102 and MC3 LNPs in Wildtype Mice

In a comparative study by Lotter et al. (2024) evaluating three clinically used ionizable lipids for DNA plasmid delivery, DNA-LNPs formulated with ALC-0315 demonstrated superior transfection efficiency in wildtype mice compared to formulations containing SM-102 or DLin-MC3-DMA [1]. All formulations were prepared at an optimized N/P ratio of 6 with identical helper lipid compositions (Cholesterol/DOPC/DMPE-PEG2k at 50:39:10:1 molar ratio), isolating the ionizable lipid as the sole variable. In addition to in vivo superiority, ALC-0315 DNA-LNPs exhibited prolonged blood circulation, avoidance of macrophage clearance, and vascular extravasation in zebrafish bridging models [1]. This positions ALC-0315 as the preferred ionizable lipid for DNA-LNP applications among currently clinically approved candidates.

DNA delivery gene therapy plasmid transfection non-viral vector luciferase expression

Apparent pKa Differentiation: ALC-0315 (pKa ~6.09–6.11) Is Significantly Lower than SM-102 (pKa ~6.53–6.68), Governing Endosomal Escape and Tolerability Profiles

The apparent pKa of the ionizable lipid within the LNP environment is a critical determinant of delivery efficiency and tolerability. Experimental measurements show ALC-0315 LNPs exhibit an apparent pKa (pKaA) of approximately 6.09–6.11, compared to 6.53–6.68 for SM-102 LNPs — a difference of approximately 0.4–0.6 pH units [1][2]. This lower pKa places ALC-0315 closer to the reported optimal range of 6.2–6.6 for intramuscular vaccine delivery [3], though SM-102 falls squarely within it. Computational studies further reveal that ALC-0315 has a higher intrinsic amine pKa (pKaS = 9.26) but a larger pKa shift (ΔpKa = –2.55) upon incorporation into the LNP membrane environment compared to SM-102 (pKaS = 8.56; ΔpKa = –1.58), reflecting distinct membrane interaction energetics [2]. Morphologically, SAXS analysis demonstrates that ALC-0315 LNPs lose bilayer-like structures at pH 7.4, while SM-102 LNPs retain them — a structural difference with implications for cargo release kinetics [4].

pKa ionization behavior endosomal escape formulation design structure-activity relationship

Intramuscular mRNA Delivery: SM-102 Outperforms ALC-0315 by ~60% Higher Luciferase Expression — A Candid Performance Disclosure for Procurement Decisions

In the most rigorous published head-to-head comparison of the two commercial COVID-19 vaccine ionizable lipids, Zhang et al. (2023) formulated firefly luciferase (Fluc) mRNA-LNPs using identical helper lipid compositions and varied only the ionizable lipid. At 24 hours post-intramuscular injection of 1 μg Fluc mRNA in mice, SM-102 LNPs produced mean bioluminescence approximately 60% higher than ALC-0315 LNPs [1]. SM-102 LNPs also exhibited a slightly smaller and more uniform particle size (75.5 ± 0.4 nm) compared to ALC-0315 LNPs (90.2 ± 7.8 nm) with a wider size distribution [1]. Furthermore, SM-102 LNPs elicited higher SARS-CoV-2 spike-specific IgG antibody titers and greater neutralizing activity than ALC-0315 LNPs in mouse immunization studies [1]. Despite this, Escalona-Rayo et al. (2023) found that ALC-0315 and SM-102 LNPs yielded almost identical protein expression in zebrafish embryos and showed no significant difference in T-cell responses after single-dose subcutaneous immunization in mice — both significantly higher than DLin-MC3-DMA [2]. Zhang et al. (2023) also demonstrated that the expression difference could be partly compensated for by Pfizer/BioNTech's 5′ UTR, which outperforms Moderna's 5′ UTR [1].

intramuscular delivery mRNA vaccine luciferase expression biodistribution antibody response

Pharmacokinetic Bifurcation: ALC-0315 LNPs Produce Prolonged Lipid Exposure but Reduced mRNA Bioavailability vs. SM-102 LNPs Across IV and SC Routes

Trevaskis et al. (2025) conducted a comprehensive pharmacokinetic comparison of four ionizable lipids (SM-102, ALC-0315, DLin-MC3-DMA, and 113-O12B) in mRNA-LNP formulations following both intravenous (IV) and subcutaneous (SC) administration in mice. The study revealed a striking PK divergence: SM-102 LNPs provided the highest mRNA bioavailability — approximately three-fold higher than all other lipids following SC injection — reflecting superior mRNA protection in plasma [1]. In contrast, ALC-0315 LNPs resulted in prolonged lipid exposure but reduced mRNA plasma concentrations relative to SM-102 LNPs across both administration routes [1]. Despite these pronounced PK differences, SM-102 and ALC-0315 LNPs achieved comparable overall tissue protein expression with both injection routes, suggesting that early-timepoint mRNA availability in plasma may be the dominant driver of expression [1]. Protein expression was predominantly observed in the liver across all formulations following IV administration, with ALC-0315 formulations showing preferential liver delivery [2], while SC injections led to higher localized expression in the skin and dosing-side lymph nodes [1].

pharmacokinetics biodistribution mRNA bioavailability lipid exposure subcutaneous injection

Hepatotoxicity Liability at High Dose: ALC-0315 LNPs Elevate ALT and Bile Acids at 5 mg/kg siRNA, Whereas MC3 LNPs Do Not — A Procurement-Relevant Safety Consideration

In the same head-to-head study that established ALC-0315's superior siRNA knockdown potency versus DLin-MC3-DMA, Ferraresso et al. (2022) also evaluated liver toxicity markers. At a high dose of 5 mg/kg siRNA, ALC-0315 LNPs significantly increased markers of liver toxicity — specifically alanine aminotransferase (ALT) and bile acids — whereas the same dose of MC3 LNPs did not [1]. This finding reveals a narrower therapeutic window for ALC-0315 at elevated doses despite its potency advantage. At the lower, therapeutically effective dose of 1 mg/kg — where ALC-0315 already achieved 2- to 10-fold greater target knockdown than MC3 — toxicity markers were not reported to be elevated, suggesting that the potency advantage may enable effective dosing below the hepatotoxicity threshold [1]. This dose-dependent toxicity profile distinguishes ALC-0315 from MC3 and has direct implications for maximum tolerated dose determination in hepatic-targeting RNA therapeutic programs. Independent reports corroborate that ALC-0315 LNPs at 5 mg/kg induce more pronounced hepatotoxicity indicators relative to MC3 LNPs [2].

hepatotoxicity liver enzymes ALT bile acids safety margin therapeutic window

ALC-0315 Target Application Scenarios: Evidence-Based Procurement Guidance for Research and Industrial Users


siRNA-Based Hepatic Gene Silencing Programs Requiring Maximal Knockdown Efficiency at Low Doses

ALC-0315 is the rational first-choice ionizable lipid for siRNA therapeutics targeting hepatocytes or hepatic stellate cells where maximizing per-dose knockdown potency is critical. The evidence demonstrates 2- to 10-fold superior target protein knockdown compared to DLin-MC3-DMA at an equivalent 1 mg/kg siRNA dose [1], enabling lower oligonucleotide consumption and potentially reduced cost of goods. Program teams should conduct careful dose-ranging toxicology studies given the observed ALT/bile acid elevations at 5 mg/kg, aiming to identify a therapeutic window below the hepatotoxicity threshold [1].

Non-Viral DNA Plasmid Delivery for Gene Replacement or Gene Therapy Applications

For DNA-LNP programs seeking an alternative to viral vector-based gene delivery, ALC-0315 provides superior in vivo transfection efficiency compared to both SM-102 and DLin-MC3-DMA, as confirmed in wildtype mice [2]. The demonstrated prolonged blood circulation and avoidance of macrophage clearance in zebrafish models further support its use in DNA-based gene replacement strategies [2]. Formulation optimization should target an N/P ratio of 6 as validated in the Lotter et al. comparative study [2].

Liver-Targeted mRNA Therapeutics Exploiting Prolonged Hepatic Lipid Residence

ALC-0315's distinct PK profile — characterized by prolonged lipid exposure and preferential hepatic delivery — makes it particularly suited for liver-directed mRNA protein replacement therapies where sustained local transgene expression is desired [3][4]. The comparable overall tissue protein expression to SM-102, despite lower systemic mRNA bioavailability, suggests that ALC-0315 LNPs may achieve equivalent therapeutic effect in hepatic indications with potentially reduced systemic mRNA exposure [3].

Intramuscular mRNA Vaccine Programs Where ALC-0315's Established Regulatory Track Record Provides CMC De-Risking

Though SM-102 demonstrates approximately 60% higher luciferase expression per dose in intramuscular delivery models [5], ALC-0315's inclusion in the globally deployed BNT162b2 vaccine provides an extensive clinical safety database, established CMC (Chemistry, Manufacturing, and Controls) precedence, and a defined regulatory pathway [6]. Programs may rationally select ALC-0315 when regulatory de-risking and manufacturing scalability outweigh the per-dose expression advantage of SM-102. The expression gap can be partially mitigated through optimized UTR engineering, as demonstrated by Pfizer/BioNTech's 5′ UTR [5].

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